molecular formula C19H16N4O B11642288 2-cyclopropyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11642288
M. Wt: 316.4 g/mol
InChI Key: UTCABZOXZJNVMG-CIAFOILYSA-N
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Description

2-cyclopropyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the quinoline family This compound is known for its unique structural features, which include a cyclopropyl group, a pyridinylmethylidene moiety, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of a quinoline-4-carbohydrazide derivative with a pyridin-4-ylmethylidene precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-cyclopropyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects, or interact with cellular proteins involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carbohydrazide: Shares the quinoline core but lacks the cyclopropyl and pyridinylmethylidene groups.

    Pyridin-4-ylmethylidene derivatives: Similar in structure but may have different substituents on the quinoline ring.

Uniqueness

2-cyclopropyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group and the pyridinylmethylidene moiety enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O/c24-19(23-21-12-13-7-9-20-10-8-13)16-11-18(14-5-6-14)22-17-4-2-1-3-15(16)17/h1-4,7-12,14H,5-6H2,(H,23,24)/b21-12+

InChI Key

UTCABZOXZJNVMG-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=NC=C4

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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